molecular formula C10H13N3O B13449832 3-(Azidomethyl)-2,4,6-trimethylphenol

3-(Azidomethyl)-2,4,6-trimethylphenol

Cat. No.: B13449832
M. Wt: 191.23 g/mol
InChI Key: TWBOKTOZKCEMJB-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-2,4,6-trimethylphenol is an organic compound characterized by the presence of an azido group (-N₃) attached to a methyl group on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-2,4,6-trimethylphenol typically involves the introduction of an azido group to a pre-existing phenol derivative. One common method is the bromination of 2,4,6-trimethylphenol followed by nucleophilic substitution with sodium azide. The reaction conditions often include:

    Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).

    Azidation: Reacting the brominated intermediate with sodium azide (NaN₃) in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of safety measures to handle the potentially explosive azido compounds.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-2,4,6-trimethylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Cycloaddition Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN₃), polar solvents (DMF, DMSO), elevated temperatures.

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C), room temperature to moderate heat.

    Cycloaddition: Alkynes, copper(I) iodide (CuI) as a catalyst, room temperature.

Major Products

    Substitution: Various substituted phenols depending on the nucleophile used.

    Reduction: 3-(Aminomethyl)-2,4,6-trimethylphenol.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

3-(Azidomethyl)-2,4,6-trimethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the field of click chemistry.

    Biology: Employed in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Potential use in drug development, particularly in the design of targeted therapies.

    Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-2,4,6-trimethylphenol largely depends on the specific application. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In biological systems, the azido group can be used to label proteins or nucleic acids, allowing for their detection and analysis.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Bis(azidomethyl)oxetane
  • 3-Azidomethyl-3-methyloxetane
  • 3-(Azidomethyl)heptane

Uniqueness

3-(Azidomethyl)-2,4,6-trimethylphenol is unique due to its phenolic structure, which imparts specific chemical properties such as acidity and the ability to form hydrogen bonds. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in biological labeling.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

3-(azidomethyl)-2,4,6-trimethylphenol

InChI

InChI=1S/C10H13N3O/c1-6-4-7(2)10(14)8(3)9(6)5-12-13-11/h4,14H,5H2,1-3H3

InChI Key

TWBOKTOZKCEMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1CN=[N+]=[N-])C)O)C

Origin of Product

United States

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